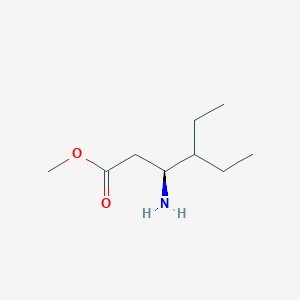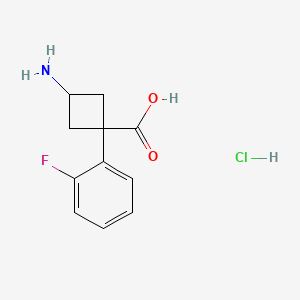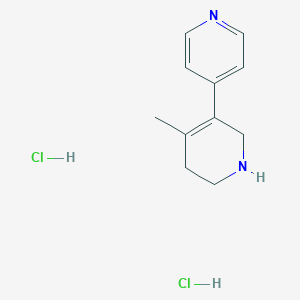
1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by its unique structure, which includes a tetrahydropyridine ring substituted with a methyl group and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one typically involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with ethanone derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydropyridine, followed by the addition of an ethanone derivative to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl group on the tetrahydropyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI) along with suitable ligands.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tetrahydropyridine derivatives.
Scientific Research Applications
1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. Additionally, it can interact with cellular receptors, influencing signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-4-(2′-methylphenyl)-1,2,3,6-tetrahydropyridine: Another derivative with similar structural features but different biological activities.
Uniqueness
1-(4-Methyl-1,2,3,6-tetrahydropyridin-1-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanone group allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C8H13NO/c1-7-3-5-9(6-4-7)8(2)10/h3H,4-6H2,1-2H3 |
InChI Key |
LCNWFWHQOCVJQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(CC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


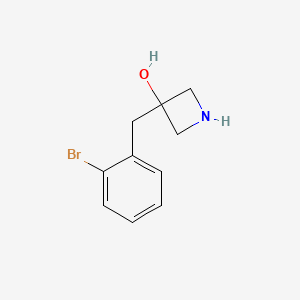
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13547291.png)
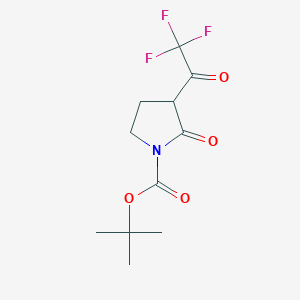
![1-[4-Methyl-1-(5-methyl-1,2-benzothiazole-3-carbonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B13547306.png)

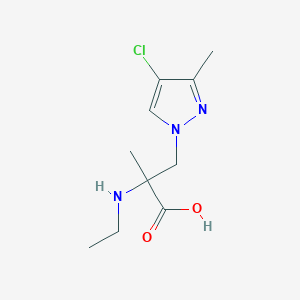
methyl}prop-2-enamide](/img/structure/B13547329.png)
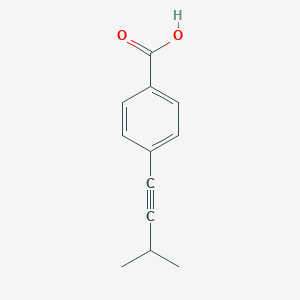
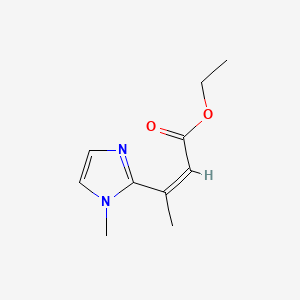

![Tert-butyl 3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate](/img/structure/B13547355.png)
